molecular formula C23H13Cl2F3N2OS B2721147 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 321430-02-8

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2721147
CAS No.: 321430-02-8
M. Wt: 493.33
InChI Key: PWEPDYBNCCWBGP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that pinacol boronic esters are often used as building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2° and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of this compound likely includes a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The orientation of the thiazole ring and the charge distribution on its atoms can affect the therapeutic outcome of substituted thiazole derivatives .

Scientific Research Applications

Anticancer Activity

Research has identified the potential of thiazole derivatives in anticancer applications. A study by Ravinaik et al. (2021) synthesized substituted N-phenylbenzamides and evaluated their anticancer activity against several cancer cell lines. The compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activities than the reference drug, etoposide, indicating their promise as anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antipathogenic Properties

Limban et al. (2011) synthesized acylthioureas and evaluated their antipathogenic activity, particularly against bacterial strains known for biofilm growth. Their results highlighted the potential of these derivatives as novel anti-microbial agents with antibiofilm properties, suggesting an application in combating microbial resistance (Limban et al., 2011).

Antiallergy Applications

Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives and tested them for antiallergy activity. Many analogues were significantly more potent than disodium cromoglycate, a reference drug, highlighting their potential as effective antiallergy agents (Hargrave et al., 1983).

Antifungal and Antibacterial Properties

Saeed et al. (2008) explored the synthesis of various substituted benzamides for their antifungal activity. Some compounds exhibited low to moderate activity, suggesting their potential application in developing new antifungal agents (Saeed et al., 2008).

Solvent Effects on Bioactive Molecules

Matwijczuk et al. (2017) studied the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group, observing that solvent polarizability significantly affects the tautomeric equilibrium. This research highlights the importance of solvent effects in the design and application of bioactive compounds (Matwijczuk et al., 2017).

Properties

IUPAC Name

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl2F3N2OS/c24-16-8-9-18(19(25)11-16)20-12-32-22(30-20)14-6-4-13(5-7-14)21(31)29-17-3-1-2-15(10-17)23(26,27)28/h1-12H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEPDYBNCCWBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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